3-Fluorobenzoate
Overview
Description
3-fluorobenzoate is a fluorobenzoate. It derives from a benzoate. It is a conjugate base of a 3-fluorobenzoic acid.
Scientific Research Applications
Alzheimer's Disease Treatment
3-Fluorobenzoate has been studied in the context of Alzheimer's disease treatment. Tetrahydroacridine derivatives with a 3-fluorobenzoic acid moiety were synthesized and evaluated as inhibitors of cholinesterases and the aggregation of β-amyloid. These compounds showed promising results as potential agents for Alzheimer's disease treatment (Czarnecka et al., 2017).
Biodegradation Studies
Research has been conducted on the biodegradation of this compound. A study demonstrated that this compound was not transformed by phenol-degrading cultures but facilitated the detection of the formation of other compounds from phenol (Londry & Fedorak, 1993). Additionally, an anaerobic transformation of phenol to benzoate via para-carboxylation using fluorinated analogues was explored (Genthner, Townsend & Chapman, 1989).
Microbial Degradation
The microbial degradation of this compound by specific bacterial strains, such as Sphingomonas sp., has been investigated. This research helps to understand the steps involved in the biodegradation of this compound (Boersma et al., 2004).
Environmental and Soil Science
This compound has been used in environmental and soil science studies. For instance, its transport properties and interactions with soil components have been evaluated, providing insights into its behavior in environmental systems (Seaman, 1998).
Chemical Synthesis and Pharmaceuticals
This compound is involved in the synthesis of various pharmaceutical compounds. For example, it plays a role in the organocatalytic asymmetric Mannich addition in the construction of tetrasubstituted C‒F stereocenters, important in medicinal chemistry (Li, Lin & Du, 2019).
Spectroscopic Studies
The adsorption of 3-fluorobenzoic acid on gold electrodes has been studied using IR and UV–visible spectroscopy. This research is significant in understanding the interactions of this compound at the molecular level (Ikezawa & Nagai, 2010).
Antifungal Activities
Some derivatives of this compound, such as 6-fluoro-4-quinazolinol, have been found to possess significant antifungal activities, which is important for the development of new antifungal drugs (Xu et al., 2007).
Properties
IUPAC Name |
3-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNBDFWNYRNIBH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FO2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178323 | |
Record name | Benzoic acid, 3-fluoro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-28-8 | |
Record name | Benzoic acid, 3-fluoro-, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-fluoro-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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